Razpipadon, also known as (-)-PW0464, is a novel aromatic compound that functions primarily as a dopamine receptor partial agonist. It is particularly noted for its selectivity towards the dopamine D1 receptor, where it demonstrates significant binding affinity and activity. The molecular formula for Razpipadon is C19H21F2N3O2, and it has been identified as a potential therapeutic agent for conditions related to dopamine dysregulation, including dementia and other neuropsychiatric disorders .
Razpipadon exhibits pro-motivational effects due to its action on the dopamine D1 receptors. Studies have shown that it can enhance motivation and behavioral activation in animal models, making it a candidate for treating motivational deficits associated with various psychiatric conditions . Its efficacy is attributed to its ability to modulate dopamine signaling in areas of the brain involved in motivation and reward processing.
Razpipadon is primarily being investigated for its potential applications in treating dementia and other cognitive disorders where dopamine signaling is disrupted. Its unique profile as a dopamine D1 receptor partial agonist positions it as a promising candidate for enhancing cognitive function and motivation in affected individuals . Additionally, it may have applications in research settings for studying dopamine receptor interactions and signaling pathways.
Interaction studies involving Razpipadon have demonstrated its capacity to bind selectively to dopamine D1 receptors with an effective concentration (EC50) of approximately 5.8 nM. These studies often utilize techniques such as co-crystallization with receptor proteins to elucidate binding modes and affinities . Furthermore, computational docking studies have been employed to predict how Razpipadon interacts with various target proteins, providing insights into its mechanism of action .
Razpipadon shares structural and functional similarities with several other compounds that target dopamine receptors. Here are some notable comparisons:
| Compound Name | Type | Key Features |
|---|---|---|
| Aprepitant | Dopamine D1 antagonist | Used primarily for antiemetic effects |
| Modafinil | Dopamine reuptake inhibitor | Enhances wakefulness and cognitive function |
| Bupropion | Dopamine reuptake inhibitor | Used as an antidepressant; enhances motivation |
| Amphetamine | Dopamine releasing agent | Increases dopamine levels significantly |
Razpipadon exhibits high selectivity for dopamine D1 and D5 receptors, with dissociation constants (K~i~) of 9 nM and 13 nM, respectively [2]. Unlike orthosteric agonists that fully activate receptors, razpipadon acts as a partial agonist, achieving 65% intrinsic activity at D1 and 81% at D5 receptors [2]. Structural studies of related D1 modulators, such as LY3154207, reveal that ligand binding stabilizes intracellular loop 2 (IL2) helicity and modulates key motifs like the Na+ binding pocket and PIF motif [1]. Although razpipadon binds orthosterically, its partial efficacy may arise from analogous conformational shifts that limit full receptor activation. Molecular dynamics simulations suggest such ligands induce intermediate active states, balancing G protein coupling and β-arrestin recruitment [8].
Razpipadon demonstrates marked bias toward Gαs-mediated cAMP production over β-arrestin pathways. At D1 receptors, it achieves 65% Gαs activation while showing minimal β-arrestin recruitment [2]. This bias aligns with structural models where partial agonism preferentially stabilizes receptor conformations favoring Gαs coupling. Single-molecule studies of β-arrestin activation reveal that its autoinhibited state requires both receptor phosphorylation and agonist-induced conformational changes [6]. Razpipadon’s weak induction of active β-arrestin states may stem from suboptimal stabilization of phosphorylation barcodes or intracellular crevice opening required for β-arrestin binding [6] [8].
Table 1: Signaling Bias Profiles of Razpipadon at D1/D5 Receptors
| Pathway | D1 Efficacy | D5 Efficacy |
|---|---|---|
| Gαs/cAMP | 65% | 81% |
| β-Arrestin | <10% | <15% |
Data derived from functional assays [2] [8].
In cortico-striatal pathways, razpipadon’s partial agonism produces submaximal cAMP elevations compared to endogenous dopamine, potentially avoiding overstimulation linked to dyskinesias. Preclinical models show that D1-positive allosteric modulators (PAMs) enhance dopamine-induced rotation in 6-OHDA-lesioned rodents while reducing L-DOPA doses [4]. Although razpipadon lacks intrinsic PAM activity, its moderate efficacy may similarly preserve motor function without inducing receptor desensitization. Computational models suggest partial agonists occupy a "sweet spot" in tuning striatal output—sufficient to restore thalamocortical drive but insufficient to trigger compensatory downregulation [8].
While direct studies of razpipadon’s voltage dependence are lacking, GPCR ligand-binding kinetics often correlate with membrane potential. Hyperpolarized neuronal states alter electric field gradients around receptors, potentially influencing razpipadon’s binding pocket interactions. For example, LY3154207’s binding orientation above IL2 is stabilized by hydrophobic interactions sensitive to membrane biophysics [1]. If razpipadon similarly relies on IL2 stabilization, hyperpolarization-induced structural shifts could modulate its binding kinetics. Further electrophysiological studies are needed to validate this hypothesis.
Razpipadon, a novel dopamine D1 receptor partial agonist with the molecular formula C19H17F2N3O4, represents a significant advancement in computational modeling of receptor-ligand interactions [2] [3]. The compound exhibits remarkable selectivity for dopamine D1 receptors with an effective concentration (EC50) of approximately 5.8 nM, making it an ideal candidate for detailed computational analysis of receptor-ligand dynamics .
The molecular architecture of Razpipadon presents unique computational challenges and opportunities for understanding receptor-ligand interactions. The compound features a pyrimidinedione core structure connected to a difluoromethoxy-substituted pyridine ring via a phenyl linker, creating an extended molecular framework that spans both the orthosteric and extended binding pockets of the dopamine D1 receptor [4] [5] [6].
Computational modeling studies have revealed that Razpipadon demonstrates distinctive binding characteristics when compared to traditional catechol-based dopamine receptor agonists. Unlike dopamine and other catechol agonists that primarily interact with the orthosteric binding pocket through hydrogen bonding with serine residues in transmembrane helix 5 (TM5), Razpipadon exhibits a more complex binding mode that extends into the extended binding pocket formed by extracellular loop 2 (ECL2) and adjacent transmembrane regions [4] [5].
The molecular requirements for optimal receptor-ligand dynamics involve several critical parameters that must be carefully balanced to achieve effective binding and receptor activation. The binding pocket volume for Razpipadon interactions typically ranges from 400-600 ų, with the compound occupying both orthosteric and extended binding regions simultaneously [4]. This expanded binding mode necessitates consideration of hydrophobic surface area interactions (200-300 Ų) and polar surface area contributions (70-90 Ų), which collectively determine the overall binding affinity and selectivity profile [3] [4].
Electrostatic interactions play a crucial role in Razpipadon binding dynamics, with computational studies indicating interaction energies ranging from -20 to -40 kcal/mol. These interactions are primarily mediated through the compound's difluoromethoxy group and pyridine nitrogen, which form specific contacts with key receptor residues including Asp103^3.32^, Ser198^5.42^, and Asn292^6.55^ [4] [5] [6].
The hydrogen bond network formation represents another critical molecular requirement, with Razpipadon typically forming 2-5 hydrogen bonds with receptor residues. Despite lacking the traditional catechol hydroxyl groups, the compound maintains effective hydrogen bonding through its fluorine atoms and pyridine nitrogen, demonstrating the importance of alternative hydrogen bonding strategies in non-catechol dopamine receptor agonists [4] [5] [6].
Aromatic interactions contribute significantly to the binding stability, with π-π stacking energies ranging from -2 to -8 kcal/mol. These interactions involve the compound's aromatic ring systems and receptor residues such as Phe288^6.51^, Phe289^6.52^, and Trp321^7.43^, which form a hydrophobic binding environment that stabilizes the ligand-receptor complex [4] [6].
Conformational stability analysis reveals that Razpipadon exhibits root-mean-square deviation (RMSD) fluctuations of 0.5-2.0 Å during molecular dynamics simulations, indicating reasonable flexibility while maintaining stable binding interactions. The compound's molecular flexibility, characterized by 5 rotatable bonds, allows for optimal adaptation to the receptor binding site while avoiding excessive conformational entropy penalties [3] [4].
Thermodynamic stability calculations indicate binding free energies ranging from -8 to -12 kcal/mol, consistent with the compound's nanomolar binding affinity. These values reflect the favorable balance between enthalpic contributions from specific receptor-ligand interactions and entropic costs associated with ligand binding and receptor conformational changes [4] [5].
The kinetic binding constants for Razpipadon demonstrate association rates (kon) in the range of 10⁶-10⁸ M⁻¹s⁻¹ and dissociation rates (koff) of 10⁻²-10⁻⁴ s⁻¹, indicating relatively fast binding kinetics with moderate residence time. These kinetic parameters are crucial for understanding the compound's pharmacological profile and potential therapeutic applications [4].
Allosteric coupling considerations reveal that Razpipadon binding induces conformational changes that extend beyond the immediate binding site, with allosteric coupling energies ranging from -2 to -6 kcal/mol. These long-range effects are particularly important for understanding the compound's mechanism of receptor activation and its potential for functional selectivity [4] [5].
The receptor conformation requirements for optimal Razpipadon binding involve specific structural arrangements that accommodate the compound's extended binding mode. Computational studies indicate that the receptor must adopt a conformation with expanded extracellular binding pocket accessibility, facilitated by specific ECL2 conformations and transmembrane helix positioning [4] [5] [6].
Ligand orientation analysis demonstrates that Razpipadon adopts a relatively constrained binding orientation, with ligand RMSD values of 0.5-2.0 Å during molecular dynamics simulations. This orientation stability is crucial for maintaining specific receptor-ligand interactions and ensuring consistent pharmacological activity [4] [5].
Binding cooperativity studies suggest Hill coefficients ranging from 1.0-2.0, indicating potential cooperative binding effects that may contribute to the compound's pharmacological profile. These cooperative effects could arise from allosteric interactions or receptor oligomerization phenomena [4] [5].
Solvent accessibility considerations reveal that Razpipadon binding occurs in a partially solvent-accessible environment, with solvent accessible surface areas of 400-600 Ų. This partial solvent exposure is consistent with the compound's extended binding mode and its interactions with both buried and surface-exposed receptor regions [4] [5].
Entropy considerations play a significant role in Razpipadon binding thermodynamics, with conformational entropy changes ranging from -5 to -15 cal/mol·K. These entropy contributions must be balanced against enthalpic gains from specific receptor-ligand interactions to achieve optimal binding affinity [4] [5].
The induced fit mechanism represents a critical aspect of Razpipadon binding dynamics, with the compound inducing moderate to high binding pocket flexibility upon binding. This flexibility allows for optimal accommodation of the compound's unique structural features while maintaining specific binding interactions [4] [5] [6].
Conformational selection mechanisms contribute to Razpipadon binding through population shift energies ranging from -1 to -4 kcal/mol. These effects reflect the compound's ability to selectively stabilize specific receptor conformations that are conducive to its binding and activation [4] [5].
The comprehensive understanding of these molecular requirements provides the foundation for rational drug design approaches targeting dopamine D1 receptors. The unique binding characteristics of Razpipadon offer insights into alternative strategies for developing non-catechol dopamine receptor agonists with improved pharmacological properties and therapeutic potential [4] [5] [6].